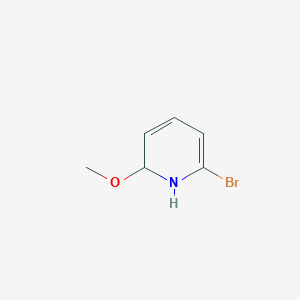
6-Bromo-2-methoxy-1,2-dihydro-pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method involves a sequence starting from commercially available compounds via bromination, methoxylation, and oxidation reactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
6-Bromo-2-MDP has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of a variety of organic compounds, including aldehydes, ketones, and amines. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes and pyridines. 6-Bromo-2-MDP has also been used in the synthesis of pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 6-Bromo-2-MDP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of a variety of drugs, including antidepressants, antipsychotics, and anticonvulsants. Inhibition of this enzyme can lead to increased levels of these drugs in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
6-Bromo-2-MDP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6-Bromo-2-MDP can inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, 6-Bromo-2-MDP has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-Bromo-2-MDP has several advantages and limitations for lab experiments. One of the main advantages of 6-Bromo-2-MDP is its low toxicity. It is also relatively stable under normal conditions, making it suitable for use in a variety of laboratory experiments. However, 6-Bromo-2-MDP is also water-soluble, which can make it difficult to isolate and purify. In addition, 6-Bromo-2-MDP is relatively expensive, which can limit its use in some experiments.
Future Directions
There are a variety of potential future directions for research involving 6-Bromo-2-MDP. One potential area of research is the development of new synthesis methods for 6-Bromo-2-MDP. Another potential area of research is the investigation of the mechanism of action of 6-Bromo-2-MDP and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 6-Bromo-2-MDP could lead to the development of novel therapeutic agents. Finally, further research into the advantages and limitations of 6-Bromo-2-MDP for laboratory experiments could lead to improved methods for its use in research.
Synthesis Methods
6-Bromo-2-MDP can be synthesized by several different methods. One of the most commonly used methods is the reaction of 2-methoxy-1,2-dihydro-pyridine with bromine in acetic acid. This reaction produces 6-bromo-2-methoxy-1,2-dihydro-pyridine as the major product. Another method that can be used to synthesize 6-Bromo-2-MDP is the reaction of 2-methoxy-1,2-dihydro-pyridine with bromine in acetic anhydride. This reaction produces 6-bromo-2-methoxy-1,2-dihydro-pyridine as the major product.
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-methoxy-1,2-dihydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4,6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSMHCPJJWGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC=C(N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)
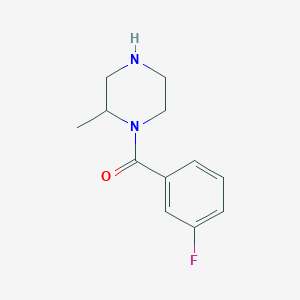
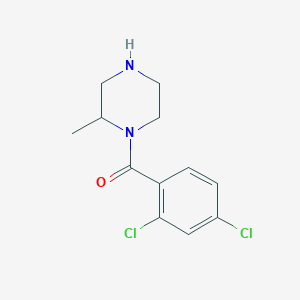
![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)
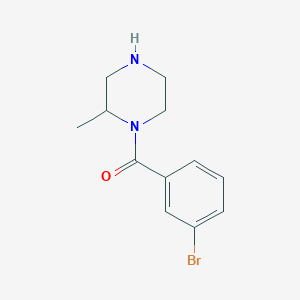

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

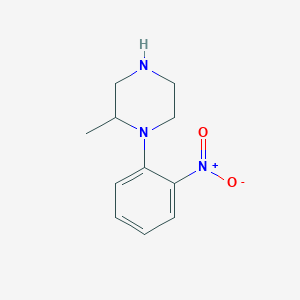
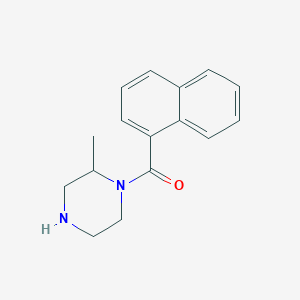


![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)